molecular formula C11H9BrN4 B1280573 5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 76982-35-9

5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1280573
CAS RN: 76982-35-9
M. Wt: 277.12 g/mol
InChI Key: XNXAHPLZAJJVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .


Chemical Reactions Analysis

The cyclo-condensation of substituted benzaldehydes, malononitrile and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .

Scientific Research Applications

Synthesis of Pyrazolopyrimidines

5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been utilized in the synthesis of novel compounds. For instance, researchers described the synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles from 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. An unexpected formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives occurred during this process, demonstrating the compound's utility in synthesizing complex molecular structures (Faria et al., 2013).

Antimicrobial Activity

The compound has been used in the synthesis of Schiff bases with antimicrobial properties. For example, novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, showcasing its potential in antimicrobial applications (Puthran et al., 2019).

Corrosion Inhibition

The compound also finds application in corrosion inhibition. Pyranopyrazole derivatives, which can be synthesized from 5-amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have shown significant effectiveness as inhibitors for mild steel corrosion in acidic solutions, offering potential use in industrial applications (Yadav et al., 2016).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of derivatives of this compound have been studied to understand intermolecular interactions. These studies are crucial for determining the physical and chemical properties of new materials and can lead to the development of novel applications in various fields (Fathima et al., 2014).

Synthesis of Novel Compounds

This chemical is instrumental in the synthesis of various novel compounds. For example, it has been used in the facile synthesis of new series of pyrazole-4-carbonitrile derivatives, demonstrating its versatility in creating diverse chemical structures with potential applications in different scientific fields (Ali et al., 2016).

properties

IUPAC Name

5-amino-1-(4-bromophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXAHPLZAJJVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506192
Record name 5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

CAS RN

76982-35-9
Record name 5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.